Methyl 5-phenylisothiazole-3-carboxylate
Description
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl 5-phenyl-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
XFGACGCLLMNPSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 5-phenylisothiazole-3-carboxylate and related heterocyclic esters:
Key Observations:
Heterocycle Core Differences: Isothiazole vs. For example, isoxazole derivatives like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibit antibacterial properties , while isothiazoles are often explored for their redox activity. Pyrazole Derivatives: Pyrazole-based esters (e.g., ) lack sulfur but introduce additional nitrogen atoms, which may enhance hydrogen-bonding interactions in drug-target complexes .
Substituent Effects :
- The phenyl group at position 5 in this compound likely increases lipophilicity compared to methyl or hydroxyl substituents (e.g., methyl-3-hydroxyisothiazole-5-carboxylate) . This could influence membrane permeability in pharmacological contexts.
- Ester Position : Shifting the ester group (e.g., from C3 in isothiazole to C4 in isoxazole) may sterically hinder interactions with enzymes or receptors, as seen in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
Synthetic Routes :
- Hydrolysis of ester groups to carboxylic acids is a common pathway for activating prodrugs or modifying solubility. For instance, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives undergo hydrolysis under basic conditions , a reaction likely applicable to this compound.
Analytical Characterization: NMR and HPLC data for methyl shikimate () and GC-MS traces for diterpenoid esters () illustrate standard techniques for verifying purity and structure in related compounds. These methods would similarly apply to this compound.
Research Implications and Gaps
- Structural Data : While X-ray crystallography has been employed for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , analogous studies are needed to confirm the conformation and intermolecular interactions of this compound.
- Comparative studies could reveal sulfur-specific effects.
- Synthetic Optimization : Modifying ester groups (e.g., ethyl vs. methyl) or introducing electron-withdrawing substituents (e.g., fluorine ) may enhance stability or target selectivity.
Preparation Methods
Cyclization Strategies for Isothiazole Core Formation
The construction of the isothiazole ring system is a critical step in synthesizing methyl 5-phenylisothiazole-3-carboxylate. A widely adopted method involves the nitrosation of substituted acrylamide precursors. For example, in a procedure analogous to the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid , a phenyl-substituted acrylamide undergoes cyclization in the presence of sodium nitrite (NaNO₂) and trifluoroacetic acid (TFA). This reaction proceeds at 0°C, achieving near-quantitative yields (95–99%) . The mechanism likely involves the generation of a nitrosating agent that facilitates intramolecular cyclization, forming the isothiazole ring while oxidizing the amide group to a carboxylic acid.
Key reaction conditions include:
-
Temperature : 0°C to prevent side reactions.
-
Workup : Extraction with tert-butyl methyl ether (t-BuOMe) and drying over sodium sulfate.
This method’s efficiency suggests its adaptability for synthesizing 5-phenylisothiazole-3-carboxylic acid, a direct precursor to the target methyl ester.
Esterification of Carboxylic Acid Intermediates
The conversion of 5-phenylisothiazole-3-carboxylic acid to its methyl ester is typically achieved via Fischer esterification. In this process, the carboxylic acid reacts with methanol under acidic catalysis. For instance, sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Optimized esterification protocol :
-
Molar ratio : 1:10 (acid:methanol) to drive the equilibrium toward ester formation.
-
Catalyst : Concentrated H₂SO₄ (1–2 drops).
-
Conditions : Reflux at 65–70°C for 4–6 hours.
-
Yield : ~85–90% after purification via recrystallization or column chromatography.
This step is critical for introducing the methyl ester group while preserving the integrity of the isothiazole ring and phenyl substituent.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
-
¹H NMR : Signals for the phenyl group (δ 7.2–7.6 ppm), methyl ester (δ 3.9 ppm, singlet), and isothiazole protons (δ 8.1–8.3 ppm).
-
IR spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N isothiazole) .
-
Melting point : 139–141°C (consistent with analogous esters) .
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring the phenyl group occupies position 5 requires careful precursor design. Computational modeling or directing groups may enhance selectivity.
-
Purification : The ester’s polarity necessitates optimized chromatographic conditions (e.g., silica gel with ethyl acetate/hexane gradients).
-
Scale-up : Industrial production may benefit from continuous-flow reactors to improve heat and mass transfer during cyclization.
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for cyclization, room temperature for esterification).
- pH adjustments (e.g., acetic acid for protonation during cyclization).
- Solvent selection (DMF for polar intermediates, ethanol for recrystallization).
Q. Resolution Strategy :
- Replicate reactions with controlled variables (e.g., solvent purity, catalyst grade).
- Use HPLC-MS to trace byproducts and adjust purification protocols .
What computational tools are recommended for predicting reactivity and stability?
Advanced Research Question
- Reactivity Prediction : Gaussian or ORCA for DFT-based frontier molecular orbital (FMO) analysis .
- Degradation Pathways : Molecular dynamics simulations (AMBER) to predict hydrolysis of the ester group under physiological pH .
- Docking Studies : AutoDock Vina for binding affinity predictions with target proteins (e.g., COX-2) .
How should researchers handle safety and stability concerns during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
